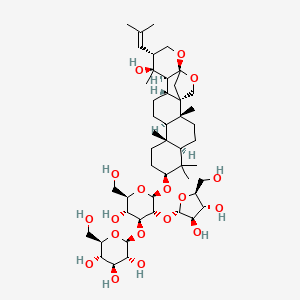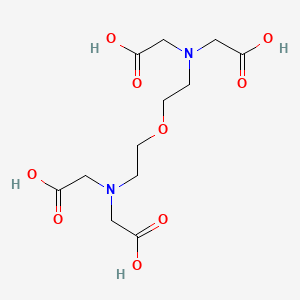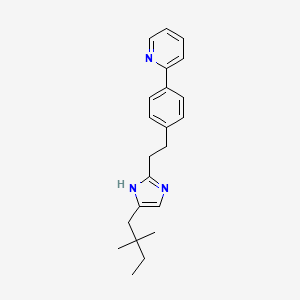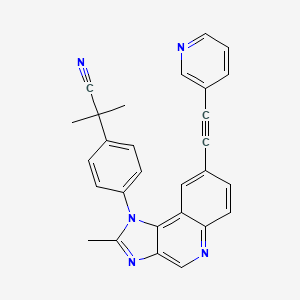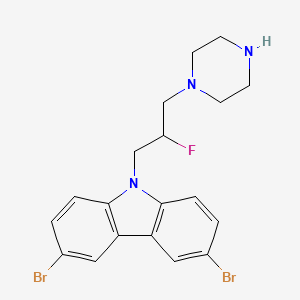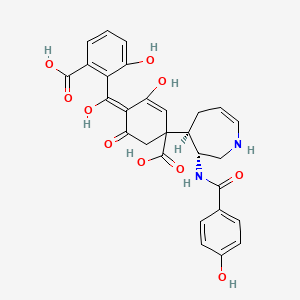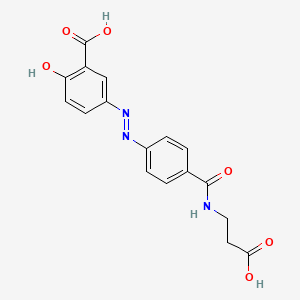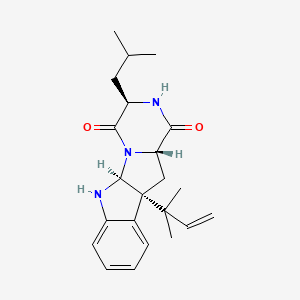
Brevicompanine B
描述
Brevicompanine B is a pyrroloindole . It is a natural product found in Aspergillus janus and Penicillium brevicompactum . It has been identified as a plant growth regulator and has been found to have activity against P. falciparum .
Synthesis Analysis
Brevicompanine B has been isolated from Penicillium brevicompactum . Its structure has been established by spectroscopic methods including 2D NMR .Molecular Structure Analysis
The molecular formula of Brevicompanine B is C22H29N3O2 . It is a diketopiperazine derivative of the larger hexahydro pyrolloindolo [2,3-b] (HPI) natural product family . It contains a (d)-configured amino acid residue as part of its diketopiperazine moiety and a reverse prenyl residue at the HPI core .Chemical Reactions Analysis
Brevicompanines are diketopiperazine derivatives of the larger hexahydro pyrolloindolo [2,3-b] (HPI) natural product family . They display differential biological activities in different plant species .Physical And Chemical Properties Analysis
The molecular weight of Brevicompanine B is 367.5 g/mol . The exact mass is 367.23 .科学研究应用
- Brevicompanine B has shown promising inhibitory activity against isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in cancer progression .
- These investigations revealed that brevicompanines selectively modulate the oscillation of the plant circadian clock .
- Marine-derived fungi, including those producing brevicompanine B, are considered an under-explored resource for bioactive compounds .
- The absolute structure of brevicompanine B was determined using high-resolution mass spectrometry (HRESIMS), NMR spectroscopy, and electronic circular dichroism (ECD) analysis .
- Brevicompanine B’s impact on the circadian rhythm suggests potential applications in chronobiology and plant growth regulation .
Anticancer Activity
Plant Chemical Biology
Natural Product Drug Discovery
Structural Elucidation
Biological Clock Modulation
Marine Natural Product Chemistry
作用机制
Target of Action
Brevicompanine B is a fungal metabolite originally isolated from Penicillium brevicompactum . It has been found to be active against the malaria parasite, Plasmodium falciparum . It also shows pronounced plant growth regulatory activity .
Mode of Action
Brevicompanine B interacts with its targets in a unique way. It inhibits hypocotyl elongation in lettuce seedlings when used at a concentration of 100 mg/L . . This suggests that Brevicompanine B’s interaction with its targets may vary depending on the species.
Biochemical Pathways
Brevicompanine B affects several biochemical pathways. At a concentration of 100 µM, it inhibits primary root growth in Arabidopsis seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . This indicates that Brevicompanine B can influence the biochemical pathways that regulate plant growth and circadian rhythm.
Pharmacokinetics
It is known that it is soluble in dmf, dmso, ethanol, and methanol . This solubility suggests that Brevicompanine B may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The result of Brevicompanine B’s action is the modulation of plant growth and circadian rhythm . It inhibits hypocotyl elongation in lettuce seedlings and disrupts the transcription of various genes involved in the regulation of plant circadian rhythm . It also has antiplasmodial activity, being active against the malaria parasite, Plasmodium falciparum .
Action Environment
The action of Brevicompanine B can be influenced by environmental factors. For example, its effect on hypocotyl elongation in lettuce seedlings varies depending on the concentration used . .
安全和危害
未来方向
属性
IUPAC Name |
(1S,4R,7S,9R)-9-(2-methylbut-3-en-2-yl)-4-(2-methylpropyl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-6-21(4,5)22-12-17-18(26)23-16(11-13(2)3)19(27)25(17)20(22)24-15-10-8-7-9-14(15)22/h6-10,13,16-17,20,24H,1,11-12H2,2-5H3,(H,23,26)/t16-,17+,20+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXPBJUEOMQIJN-HBCLNWRISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(CC3(C2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]1C(=O)N2[C@@H](C[C@@]3([C@H]2NC4=CC=CC=C43)C(C)(C)C=C)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Brevicompanine B | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Brevicompanine B?
A1: Brevicompanine B, along with its analog allo-brevicompanine B, has demonstrated antiplasmodial activity. [, ] This suggests potential applications in the development of antimalarial therapies. Additionally, brevicompanine B analogs (specifically compounds 4 and 7 from the same family) exhibited inhibitory effects on lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells. [] This finding points towards potential anti-inflammatory properties.
Q2: What is known about the structure of Brevicompanine B?
A2: While the provided abstracts do not detail the specific molecular formula, weight, or spectroscopic data of Brevicompanine B, they highlight its classification as a diketopiperazine alkaloid. [] Diketopiperazines are a class of cyclic dipeptides known for their diverse biological activities. Further research into available databases or publications focusing specifically on Brevicompanine B would be needed for detailed structural information.
Q3: Where has Brevicompanine B been found in nature?
A3: Brevicompanine B has been isolated from two distinct fungal sources:
- Deep ocean sediment-derived Penicillium sp.: This discovery highlights the potential of exploring marine environments for novel bioactive compounds. []
- The fungus Aspergillus janus: This finding suggests a broader distribution of Brevicompanine B within the fungal kingdom. [, ]
Q4: Are there any synthetic routes to obtain Brevicompanine B?
A4: Although the provided abstracts do not mention specific synthesis strategies for Brevicompanine B, they do describe a novel Ir-catalyzed reverse prenylation reaction for 3-substituted indoles. [] This reaction was successfully employed in the total synthesis of (-)-brevicompanine B, showcasing a potential synthetic route to this compound and its analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





